molecular formula C18H14FN3OS B2890892 3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 893977-44-1

3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2890892
CAS No.: 893977-44-1
M. Wt: 339.39
InChI Key: QCCFBNODWXMRPP-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a dihydroimidazo[2,1-b]thiazole ring fused with a phenyl group and a fluorobenzamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, such as heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to different products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety, to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized imidazo[2,1-b]thiazole derivatives, while substitution reactions can produce a variety of substituted fluorobenzamides.

Scientific Research Applications

3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-14-5-1-4-13(9-14)17(23)20-15-6-2-3-12(10-15)16-11-22-7-8-24-18(22)21-16/h1-6,9-11H,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCFBNODWXMRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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